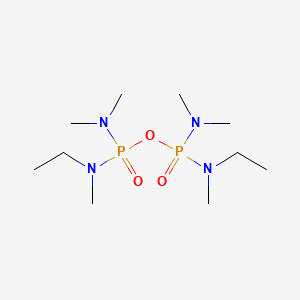
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms The specific structure of this compound includes an ethoxy group, an oxo group, and a trichloro-1-hydroxyethyl group attached to a phosphorus atom
Vorbereitungsmethoden
The synthesis of ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can be achieved through several synthetic routes. One common method involves the reaction of a chlorophosphine with an organometallic reagent, such as a Grignard reagent. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium has several scientific research applications In chemistry, it can be used as a ligand in transition metal catalysis, facilitating various organic transformations In biology, it may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active moleculesIn industry, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can be compared with other similar organophosphorus compounds, such as triphenylphosphine and triethylphosphine. While these compounds share some common features, such as the presence of phosphorus atoms bonded to carbon atoms, they differ in their specific structures and chemical properties.
Eigenschaften
CAS-Nummer |
65758-64-7 |
|---|---|
Molekularformel |
C4H7Cl3O3P+ |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
ethoxy-oxo-(2,2,2-trichloro-1-hydroxyethyl)phosphanium |
InChI |
InChI=1S/C4H7Cl3O3P/c1-2-10-11(9)3(8)4(5,6)7/h3,8H,2H2,1H3/q+1 |
InChI-Schlüssel |
SYCGZRDJLPCQFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[P+](=O)C(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)







![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)



